4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid
Description
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is a synthetic aromatic carboxylic acid derivative characterized by a benzenecarboxylic acid core substituted with a butoxy chain containing a 3-chloropropanoyl ester group. The compound’s structure combines a polar carboxylic acid group with a hydrophobic chlorinated ester moiety, which may influence its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCZYPWQNNMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-bromobutyl acetate to form 4-(4-acetoxybutoxy)benzoic acid. This intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Limitations and Knowledge Gaps
- Evidence Constraints : The provided evidence primarily details 3-benzoylpropionic acid , limiting direct comparisons. Additional studies on the target compound’s spectral data (e.g., NMR, IR), bioactivity, or industrial applications are needed.
- Safety and Handling: No toxicity data were available for the target compound, whereas 3-benzoylpropionic acid has established safety profiles for laboratory use .
Q & A
Q. What are the established synthetic routes for 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The compound can be synthesized via multi-step reactions, including:
- Esterification : Reacting 3-chloropropanoyl chloride with a butanediol derivative under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane).
- Coupling : Introducing the butoxy chain to the benzene ring via nucleophilic substitution or Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
- Carboxylic acid formation : Oxidative cleavage or hydrolysis of intermediate esters under acidic/basic conditions.
Yield optimization involves controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalyst selection (e.g., palladium for cross-coupling) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : H and C NMR identify substituent positions; discrepancies in peak splitting (e.g., due to rotational isomers) are resolved via variable-temperature NMR or 2D-COSY .
- HPLC-MS : Quantifies purity and detects byproducts; use reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Confirms ester (C=O at ~1740 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) groups. Contradictions between predicted and observed spectra may arise from hydration states or crystallinity, requiring X-ray diffraction for confirmation .
Q. How can researchers determine the compound’s solubility profile in polar and nonpolar solvents?
Methodological Answer:
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS; use desiccants for solid storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ester group’s electrophilicity can be quantified using partial charge distribution .
- Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?
Methodological Answer:
- Dose-response normalization : Use Hill equation modeling to account for variations in cell viability (e.g., MTT assays) or enzyme inhibition (e.g., IC shifts due to serum protein binding) .
- Orthogonal assays : Validate receptor-binding data (e.g., SPR) with functional cellular assays (e.g., cAMP modulation) to rule out false positives .
Q. What strategies optimize regioselectivity during functionalization of the benzene ring?
Methodological Answer:
Q. How can in silico tools guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
Q. What methodologies quantify trace impurities in bulk synthesized material?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
